Technical Guide: Synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
Technical Guide: Synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
This is an in-depth technical guide on the synthesis of Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate , a critical
Executive Summary & Molecule Profile
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate (CAS: 500772-55-4) is the ethyl ester derivative of 2,4-dichlorophenylglycine.[1] It belongs to the class of
-
IUPAC Name: Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
-
Molecular Formula:
[1] -
Molecular Weight: 248.11 g/mol [1]
-
Core Moiety: 2,4-Dichlorophenyl ring attached to an
-amino ester functionality.[1]
Selected Synthetic Strategy
This guide details the Strecker Synthesis route. While the Bucherer-Bergs reaction is a valid alternative, the Strecker route is preferred here for its direct access to the amino acid precursor without the intermediate hydantoin ring-opening step, reducing overall process time for the ester target.[1]
Retrosynthetic Analysis
The synthesis is deconstructed into three logical phases:
-
Esterification: Formation of the ethyl ester from the free amino acid.[1]
-
Hydrolysis: Conversion of the nitrile group to the carboxylic acid.[1]
-
C-C Bond Formation (Strecker): Construction of the
-aminonitrile scaffold from the aldehyde.[1]
Figure 1: Retrosynthetic breakdown of the target molecule.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Amino-2-(2,4-dichlorophenyl)acetonitrile
This step establishes the carbon skeleton and introduces the amine functionality.[1]
Reagents:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.1 eq)[1]
-
Ammonium Chloride (NH
Cl) (1.2 eq)[1] -
Solvent: Methanol/Water (1:1 v/v) or Ammonia/Methanol solution.[1]
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.2 equivalents of NH
Cl in a mixture of water and methanol (1:1). -
Aldehyde Addition: Add 1.0 equivalent of 2,4-dichlorobenzaldehyde to the solution. Stir vigorously at room temperature for 15 minutes.
-
Cyanide Addition (Critical Safety Step): Cool the mixture to 0–5°C using an ice bath. Slowly add a solution of 1.1 equivalents of NaCN in water dropwise over 30 minutes. Note: Maintain temperature below 10°C to minimize side reactions and cyanide volatility.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of the aminonitrile is often accompanied by the precipitation of the product or an oil separation.[1]
-
Workup: Extract the reaction mixture with ethyl acetate (
). Wash the combined organic layers with water and brine.[1] Dry over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Yield: Expect a yellow to orange oil or solid. Yields typically range from 75–85%.[1]
Phase 2: Hydrolysis to 2,4-Dichlorophenylglycine
The nitrile group is hydrolyzed to the carboxylic acid.[1] Acidic hydrolysis is preferred to prevent racemization if a chiral starting material were used, although here we assume a racemic process.[1]
Reagents:
-
Crude Aminonitrile (from Phase 1)
-
Concentrated Hydrochloric Acid (37% HCl)[1]
-
Glacial Acetic Acid (optional, as co-solvent)
Protocol:
-
Setup: Place the crude aminonitrile in a flask and add concentrated HCl (approx. 5–10 mL per gram of nitrile).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solid/oil should eventually dissolve, followed by the precipitation of ammonium chloride and the amino acid hydrochloride salt.[1]
-
Isolation: Cool the reaction mixture to room temperature. If the product crystallizes, filter it directly.[1] If not, concentrate the solution to dryness under vacuum to remove excess HCl and water.[1]
-
Purification: Triturate the residue with acetone or diethyl ether to remove non-polar impurities.[1] Filter the white solid.[1][2] This is the 2,4-dichlorophenylglycine hydrochloride salt.[1]
-
Free Base (Optional): If the free amino acid is required, dissolve the salt in minimal water and neutralize with aqueous ammonia to pH ~6–7 (isoelectric point).[1] Filter the precipitated free amino acid.[1]
Phase 3: Esterification to Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
The final step converts the carboxylic acid to the ethyl ester.[1]
Reagents:
-
2,4-Dichlorophenylglycine (or its HCl salt)
-
Absolute Ethanol (excess, serves as solvent)
-
Thionyl Chloride (SOCl
) (1.2–1.5 eq)[1]
Protocol:
-
Setup: Suspend the amino acid (1.0 eq) in absolute ethanol (10–20 volumes) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
). -
Activation: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride dropwise with stirring. Caution: Exothermic reaction with evolution of SO
and HCl gases.[1] -
Reflux: Once addition is complete, heat the mixture to reflux (78°C) for 3–5 hours. The solution should become clear.
-
Workup: Concentrate the solvent under reduced pressure to obtain a solid residue.
-
Neutralization: Dissolve the residue in ice-cold water. Carefully adjust the pH to ~8–9 using saturated NaHCO
solution.[1] -
Extraction: Extract immediately with Ethyl Acetate or Dichloromethane (
).[1] -
Final Isolation: Wash the organic layer with brine, dry over Na
SO , and concentrate. -
Purification: The crude ester can be purified via recrystallization (Hexane/EtOAc) or column chromatography if necessary.[1]
Process Logic & Mechanism
The following diagram illustrates the mechanistic flow, highlighting the critical intermediates.
Figure 2: Mechanistic pathway from aldehyde to target ester.
Optical Resolution (Chiral Purity)
The synthesized product is a racemic mixture (DL-).[1] For pharmaceutical applications requiring the single enantiomer (usually the (S)-enantiomer, analogous to Clopidogrel intermediates), resolution is required.[1]
Recommended Protocol:
-
Method: Dissolve the racemic ester (free base) in methanol or acetone.[1] Add 0.5–1.0 eq of L-(+)-Tartaric acid.[1] The diastereomeric salt of the desired enantiomer often crystallizes preferentially.[1]
-
Recrystallization: Recrystallize the salt from methanol to upgrade chiral purity (>98% ee).
Safety & Hazard Control
| Hazard | Control Measure |
| Cyanide (NaCN/KCN) | FATAL IF SWALLOWED OR INHALED. Use a dedicated fume hood.[1] Keep bleach (NaOCl) ready to quench spills.[1] Never mix with acid outside of controlled hydrolysis steps.[1] |
| Thionyl Chloride | Reacts violently with water.[1] Releases toxic HCl and SO |
| 2,4-Dichlorobenzaldehyde | Skin and eye irritant.[1] Wear standard PPE (gloves, goggles).[1] |
References
-
Strecker Synthesis Overview: "Strecker Synthesis." Master Organic Chemistry. Link
-
Clopidogrel Intermediate Synthesis (Analogous Chemistry): "Process for the preparation of clopidogrel and intermediates thereof."[1][3] Google Patents (US20070225320A1).[1] Link
-
Resolution of Phenylglycine Derivatives: "Resolution of (±)-Imeglimin-2,4-dichlorophenylacetate Methanol Solvate by Preferential Crystallization." ResearchGate.[1][4] Link
-
2,4-Dichlorobenzaldehyde Properties: "2,4-Dichlorobenzaldehyde Crystal Structure." Acta Crystallographica. Link
